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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorophenol

CAS No.: 1261634-63-2

Cat. No.: B1459376

Get Quote

Executive Summary
4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) represents a critical scaffold in modern

medicinal chemistry, particularly in the design of bioisosteres for metabolically labile aromatic

rings. Its utility stems from the strategic placement of fluorine atoms, which modulate pKa,

lipophilicity, and metabolic stability, combined with a chlorine handle at the para position that

facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

This technical guide provides a rigorous analysis of its molecular weight dynamics, synthetic

methodologies, and analytical validation protocols, designed for researchers requiring high-

fidelity data for drug development workflows.

Physicochemical Profile & Molecular Weight
Analysis
Precision Molecular Weight Calculation
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying on a

single "average" molecular weight is insufficient. The presence of Chlorine-35 and Chlorine-37
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isotopes creates a distinct isotopic envelope that must be accounted for in analytical

deconvolution.

Molecular Formula:

[1][2]

Element Isotope Mass (Da) Abundance Contribution

Carbon 12.00000 98.93% 72.000

Hydrogen 1.00783 99.98% 3.023

Fluorine 18.99840 100.00% 37.997

Oxygen 15.99491 99.76% 15.995

Chlorine 34.96885 75.76% 34.969

Chlorine 36.96590 24.24%
(Alternative

Peak)

Monoisotopic Mass (

): 163.984 Da

Average Molecular Weight: 164.54 g/mol [1]

Isotopic Pattern: A characteristic 3:1 intensity ratio (M : M+2) is observed in Mass

Spectrometry due to the Cl isotope distribution.

Key Physical Properties
Physical State: Crystalline solid or low-melting mass (dependent on purity).

Lipophilicity (CLogP): ~2.64 (Predicted). This value indicates moderate permeability, suitable

for CNS-active drug discovery programs.

Acidity (pKa): The presence of two fluorine atoms ortho/meta to the phenol and a chlorine

para significantly increases acidity compared to phenol (pKa ~10). 4-Chloro-2,3-
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difluorophenol is expected to have a pKa in the range of 7.5–8.5, enhancing solubility at

physiological pH compared to non-fluorinated analogs.

Synthetic Methodology
The synthesis of 4-Chloro-2,3-difluorophenol requires precise regiochemical control to avoid

over-chlorination or substitution at the incorrect position. The most robust pathway involves the

electrophilic aromatic substitution of 2,3-difluorophenol.

Reaction Pathway: Regioselective Chlorination
The hydroxyl group (-OH) is a strong ortho, para-activator. However, the ortho position (C6) is

sterically crowded and electronically deactivated by the adjacent fluorine at C5 (meta to OH).

The para position (C4) is the most favorable site for electrophilic attack.

Reagents:

Substrate: 2,3-Difluorophenol[2][3]

Chlorinating Agent: Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS)

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Catalyst: Triflic acid (optional, for activation)

Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and reaction flow for synthesizing

and purifying the target compound.

Starting Material:
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Reagent Addition:
SO2Cl2 (1.05 eq)
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Figure 1: Synthetic workflow for the regioselective chlorination of 2,3-difluorophenol using

sulfuryl chloride.

Protocol: Step-by-Step
Preparation: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DCM under an inert nitrogen

atmosphere.

Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (

, 1.05 eq) dropwise over 30 minutes. The slow addition prevents the formation of
polychlorinated byproducts.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

consumption of starting material via TLC or HPLC.

Workup: Quench the reaction with saturated sodium bicarbonate (

) solution. Extract the aqueous layer with DCM (3x).

Purification: Dry the combined organics over

and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in
Hexanes) to isolate the 4-chloro isomer from trace 6-chloro byproducts.

Analytical Characterization & Validation
Validating the identity of 4-Chloro-2,3-difluorophenol requires distinguishing it from its

structural isomers (e.g., 5-chloro or 6-chloro variants).

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is distinct due to the coupling patterns between the aromatic protons and the
fluorine atoms.

Proton A (H5): Appears as a complex multiplet due to coupling with H6 (ortho), F3 (meta),

and F2 (para).
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Proton B (H6): Appears as a multiplet coupling with H5 (ortho) and F2 (meta).

Key Diagnostic: The coupling constant

between H5 and H6 is typically 8–9 Hz (ortho coupling). If the chlorine were at position 5, the
protons would be para to each other, resulting in a much smaller coupling constant (~0–2
Hz), which is not observed here.

Mass Spectrometry (GC-MS / LC-MS)
Parent Ion: m/z 164 (M+) and 166 (M+2).

Fragmentation: Loss of CO (28 Da) and HCl are common fragmentation pathways for

chlorophenols.

Analytical Logic Tree
The following diagram outlines the quality control decision process to ensure batch release.
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Figure 2: Analytical decision tree for confirming the identity and purity of 4-Chloro-2,3-
difluorophenol.

Applications in Drug Development[6][7]
Bioisosterism and Metabolic Stability
In medicinal chemistry, the 4-Chloro-2,3-difluorophenol moiety serves as a robust bioisostere

for standard phenols or chlorophenols.

Metabolic Blockade: The C4-Chlorine and C2,C3-Fluorine atoms block the most

metabolically susceptible positions on the ring, preventing Phase I oxidation (hydroxylation)

by Cytochrome P450 enzymes.

Electronic Modulation: The electron-withdrawing nature of the halogens lowers the electron

density of the aromatic ring, which can reduce the potential for toxic metabolite formation

(e.g., quinone methides).

Scaffold for Cross-Coupling
The phenolic hydroxyl group can be protected (e.g., as a methyl ether or triflate), allowing the

chlorine at the 4-position to undergo palladium-catalyzed cross-coupling reactions (Suzuki,

Buchwald-Hartwig). This allows the rapid elaboration of the core into complex biaryl drug

candidates.

Safety and Handling
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[4]

Eye Damage H318
Causes serious eye damage.

[3]

Inhalation H332 Harmful if inhaled.[3]
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Handling Protocol:

Always handle inside a chemical fume hood.

Wear nitrile gloves, safety goggles, and a lab coat.

In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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